Cas no 836638-79-0 (N4-benzyl-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine)

N4-benzyl-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine is a nitropyrimidine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a benzyl group at the N4 position and a morpholinopropyl substituent at the N2 position, contributing to its unique binding properties. The 5-nitro group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions. This compound may serve as an intermediate in synthesizing pharmacologically active molecules, particularly in kinase inhibition or antimicrobial studies. Its well-defined molecular framework allows for precise modifications, aiding structure-activity relationship investigations. The morpholine moiety improves solubility and bioavailability, while the nitro group offers reactivity for further functionalization. Suitable for controlled experimental use under appropriate safety protocols.
N4-benzyl-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine structure
836638-79-0 structure
Product name:N4-benzyl-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine
CAS No:836638-79-0
MF:C18H25N7O3
MW:387.436202764511
CID:5475311

N4-benzyl-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine Chemical and Physical Properties

Names and Identifiers

    • 4-N-benzyl-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine
    • N4-benzyl-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine
    • Inchi: 1S/C18H25N7O3/c19-16-15(25(26)27)17(21-13-14-5-2-1-3-6-14)23-18(22-16)20-7-4-8-24-9-11-28-12-10-24/h1-3,5-6H,4,7-13H2,(H4,19,20,21,22,23)
    • InChI Key: JVCVLGFPYYJLNO-UHFFFAOYSA-N
    • SMILES: C1(NCCCN2CCOCC2)=NC(N)=C([N+]([O-])=O)C(NCC2=CC=CC=C2)=N1

N4-benzyl-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2678-0732-20μmol
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2678-0732-20mg
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F2678-0732-2mg
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2678-0732-10mg
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2678-0732-2μmol
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2678-0732-4mg
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2678-0732-40mg
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F2678-0732-1mg
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F2678-0732-5μmol
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2678-0732-5mg
N4-benzyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
836638-79-0 90%+
5mg
$69.0 2023-07-28

Additional information on N4-benzyl-N2-3-(morpholin-4-yl)propyl-5-nitropyrimidine-2,4,6-triamine

N4-Benzyl-N2-(3-(Morpholin-4-yl)Propyl)-5-NitroPyrimidine-2,4,6-Triamine: A Comprehensive Overview

N4-Benzyl-N2-(3-(Morpholin-4-yl)Propyl)-5-NitroPyrimidine-2,4,6-Triamine, also known by its CAS number 836638-79-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule incorporates a pyrimidine ring system with nitro and amine substituents, along with a morpholine moiety, making it a unique structure with promising applications in drug discovery and materials science.

The synthesis of N4-Benzyl-N2-(3-(Morpholin-4-yl)Propyl)-5-NitroPyrimidine-2,4,6-Triamine involves multi-step organic reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled the efficient construction of such intricate molecules, leveraging the principles of green chemistry to minimize environmental impact. The incorporation of the morpholine group introduces additional functional diversity, enhancing the compound's potential for bioactivity modulation.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly as potential inhibitors of key enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain pyrimidine-based compounds exhibit potent inhibitory activity against kinases associated with cancer progression. The presence of the nitro group in N4-Benzyl-N2-(3-(Morpholin-4-yl)Propyl)-5-NitroPyrimidine-2,4,6-Triamine is particularly intriguing, as nitro groups are known to enhance both the electronic properties and bioavailability of molecules.

In addition to its pharmacological potential, this compound has shown promise in materials science applications. Its nitrogen-rich structure makes it a candidate for use in high-energy materials and advanced polymers. Researchers have explored its thermal stability and mechanical properties under various conditions, revealing its suitability for applications in aerospace and electronics industries.

The integration of morpholine into the structure further enhances its utility. Morpholine derivatives are well-documented for their role as ligands in metalloorganic frameworks (MOFs) and coordination polymers. Recent findings suggest that this compound could serve as a versatile building block for constructing porous materials with tailored functionalities.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of N4-Benzyl-N2-(3-(Morpholin-4-yl)Propyl)-5-NitroPyrimidine-2,4,6-Triamine. These studies have provided insights into its conformational flexibility and intermolecular interactions, which are critical for understanding its behavior in different chemical environments.

In conclusion, N4-Benzyl-N2-(3-(Morpholin-4-yl)Propyl)-5-NitroPyrimidine-2,4,6-Triamine represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its unique structure and functional groups position it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of modern science.

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